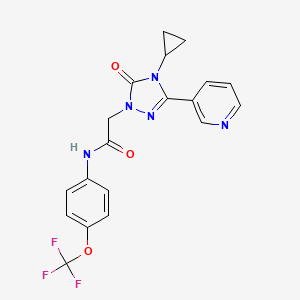

![molecular formula C17H18N2O B2708389 3-(苄基氨基)-4,5-二氢-1H-苯并[b]氮杂环庚烷-2(3H)-酮 CAS No. 1207722-76-6](/img/structure/B2708389.png)

3-(苄基氨基)-4,5-二氢-1H-苯并[b]氮杂环庚烷-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a complex organic molecule. It has been mentioned in the context of the tandem C/N-difunctionalization of nitroarenes, a process involving reductive amination and annulation by a ring expansion/contraction sequence .

Synthesis Analysis

The synthesis of this compound involves a series of complex reactions. The general procedure for the formation of 2-Amino-3H-Azepine, a key intermediate in the synthesis, involves the use of nitroarene and a phosphetane oxide precatalyst . The synthesis also involves a pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzylamino group and a dihydro-1H-benzo[b]azepin-2(3H)-one group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions include the expansion of nitroarenes to 2-Amino-3H-Azepines and the contraction of 2-Amino-3H-Azepines by acylative isomerization . The pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline is a crucial step in the synthesis .科学研究应用

合成和生物活性

由 Rajanarendar 等人进行的一项研究(2013 年)详细介绍了新型二氢苯并呋喃 [3,2-e] 异恶唑并 [4,5-b] 氮杂环-5(5aH)-酮的合成,对其进行了抗菌、抗炎、LOX-5 抑制和镇痛活性的评估。该系列化合物表现出显着的抗菌和有效的抗炎和镇痛活性,可与标准药物媲美 (Rajanarendar 等人,2013 年)。

对苯并氮杂环衍生物(如 SCH 23390,一种选择性多巴胺 D-1 受体拮抗剂)的研究,提供了对特定纹状体受体位点的结合特性的见解,证明了该化合物对 D-1 多巴胺受体具有高亲和力和选择性 (Billard 等人,1984 年)。

由张等人(2019 年)报道的膦催化的分子间环化方法,作为构建苯并 [b] 氮杂环-3-酮的一种新方法,突出了该化合物在合成血管紧张素转换酶抑制剂中的相关性 (Zhang 等人,2019 年)。

化学合成和表征

Guerrero 等人(2020 年)引入了一种获取新型四氢-1H-苯并 [b] 氮杂环-2-羧酸及相关化合物的通用方法,证明了苯并氮杂环衍生物在开发具有显著生物活性的新化学实体中的潜力 (Guerrero 等人,2020 年)。

Pan 等人(2020 年)描述了一种无金属脱羧环化方法,用于合成苯并 [b] 氮杂环-2-酮,突出了非金属催化反应在构建复杂的苯并氮杂环骨架中的效率 (Pan 等人,2020 年)。

安全和危害

属性

IUPAC Name |

3-(benzylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17-16(18-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)19-17/h1-9,16,18H,10-12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZOITZQCLTXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1,3-diphenyl-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B2708308.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2708309.png)

![N-(2-bromophenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2708311.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2708317.png)

![Propan-2-yl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2708320.png)

![3-Bromo-N-[(4-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2708321.png)

![2-Ethoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2708322.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708323.png)

![3-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2708324.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2708327.png)

![8'-chloro-N-(2-ethoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2708329.png)